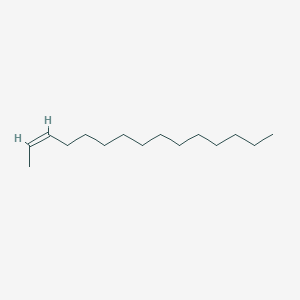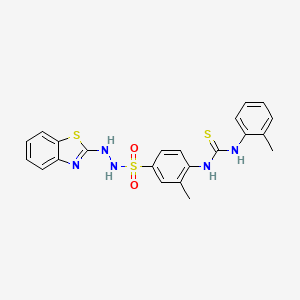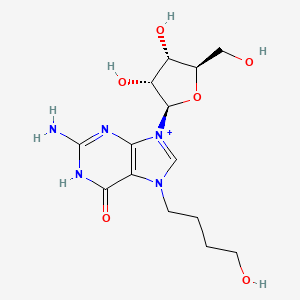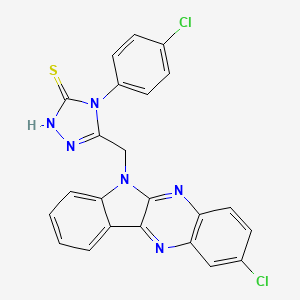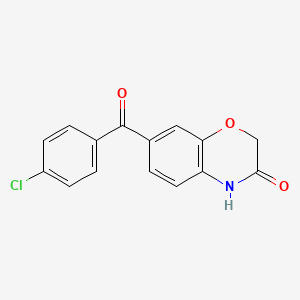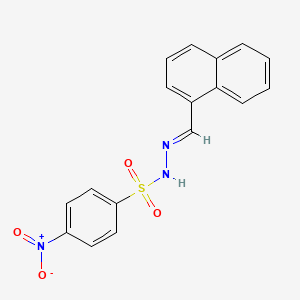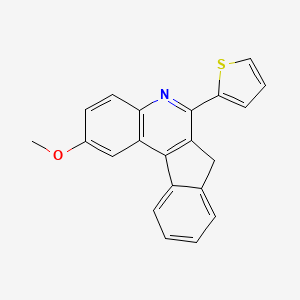
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is a complex organic compound with a unique structure that combines an indenoquinoline core with a methoxy and thienyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of dichloromethane and methanol as solvents, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in the context of its potential anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]quinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Quinoline derivatives: Compounds like 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one, which exhibit different substituents and biological properties.
Uniqueness
7H-Indeno(2,1-c)quinoline, 2-methoxy-6-(2-thienyl)- is unique due to its specific combination of methoxy and thienyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
128404-85-3 |
|---|---|
Molecular Formula |
C21H15NOS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methoxy-6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C21H15NOS/c1-23-14-8-9-18-16(12-14)20-15-6-3-2-5-13(15)11-17(20)21(22-18)19-7-4-10-24-19/h2-10,12H,11H2,1H3 |
InChI Key |
XINMWPWMLLQEOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=CC=CC=C4C3)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


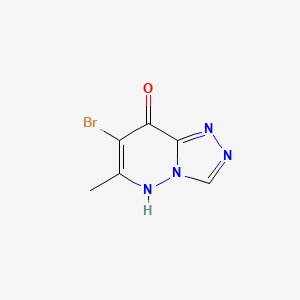
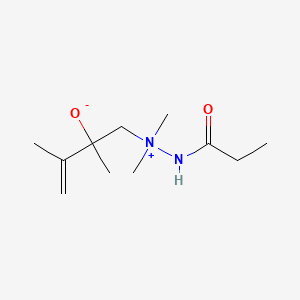



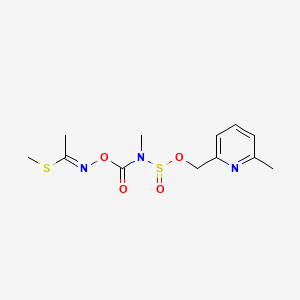
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
